(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
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Overview
Description
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a fluorophenyl group and a hydroxy-methyl-benzofuran moiety, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The reaction conditions often include the use of strong bases such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, the presence of the fluorophenyl group may enhance its binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(4-hydroxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone: Similar structure but with a hydroxy group instead of a fluorine atom.
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.
(4-bromophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in (4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes this compound a unique and valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(4-fluorophenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-15(13-8-12(18)6-7-14(13)20-9)16(19)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTCUWQKSOYFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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